3-[2-(Methoxymethyl)phenyl]-2-methylprop-2-enal
Description
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Properties
IUPAC Name |
3-[2-(methoxymethyl)phenyl]-2-methylprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-10(8-13)7-11-5-3-4-6-12(11)9-14-2/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJCWMUTWGRJRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1COC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[2-(Methoxymethyl)phenyl]-2-methylprop-2-enal, also known as (E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-enal, is an organic compound notable for its unique structural features, including a methoxymethyl group attached to a phenyl ring and an α,β-unsaturated aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.
Structural Characteristics
The compound's structure can be summarized as follows:
- Chemical Formula : C12H14O2
- Molecular Weight : 194.24 g/mol
- Functional Groups :
- Methoxymethyl group
- α,β-unsaturated aldehyde
These features contribute to its reactivity and solubility, making it an interesting candidate for various biological applications.
Biological Activity Overview
Research indicates that (E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-enal exhibits a range of biological activities. These include:
- Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which may help in mitigating oxidative stress.
- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic potential in inflammatory diseases.
The biological activity of (E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-enal can be attributed to several mechanisms:
-
Interaction with Biological Targets : Molecular docking studies have shown that the compound can interact with key enzymes and receptors involved in various biological pathways.
Target Enzyme Mode of Interaction Reference Cyclooxygenase (COX) Inhibition of prostaglandin synthesis Lipoxygenase Modulation of leukotriene production Protein Kinases Inhibition of cell proliferation pathways - Quantitative Structure-Activity Relationship (QSAR) : Computational models predict the biological activity based on structural features, indicating a strong correlation between the methoxymethyl substitution and enhanced bioactivity.
Antioxidant Activity
A study assessing the antioxidant capacity of various compounds found that (E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-enal exhibited significant free radical scavenging activity compared to standard antioxidants.
Antimicrobial Effects
In vitro tests demonstrated that the compound showed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
Anti-inflammatory Potential
Research involving animal models indicated that administration of (E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-enal resulted in reduced inflammation markers in tissues, suggesting a potential role in treating inflammatory conditions.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (E)-3-[2-(methoxyphenyl)]-2-methylprop-2-en-1-ol | Similar phenyl ring without methoxymethyl group | Antioxidant, anti-inflammatory |
| 4-Hydroxybenzaldehyde | Contains an aldehyde group | Antimicrobial |
| 4-Methoxyphenol | Methoxy group on phenol | Antioxidant, antiseptic |
The unique combination of structural elements in (E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-enal enhances its solubility and biological activity compared to these similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
